N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C14H21F2N3O and its molecular weight is 285.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, and relevant research findings.
The compound can be synthesized through various methods involving the reaction of 4,4-difluorocyclohexylamine with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride. The resulting product is characterized by its distinctive chemical structure which includes a cyclohexyl group and a pyrazole moiety.
Key Properties:
- Molecular Formula: C15H20F2N4O
- Molecular Weight: 306.35 g/mol
- Physical State: Solid at room temperature
The primary mechanism of action for this compound involves its role as a selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair processes; thus, their inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs.
Efficacy in Cancer Models
Recent studies have demonstrated that this compound exhibits potent anti-cancer activity in various preclinical models:
- Xenograft Models : In vivo studies using human cancer xenografts (e.g., MDA-MB-436 breast cancer and Capan-1 pancreatic cancer models) have shown that this compound enhances the efficacy of standard chemotherapeutics like Temozolomide. It was observed to significantly reduce tumor growth compared to control groups .
- Cell Viability Assays : In vitro assays revealed that this compound effectively decreases cell viability in several cancer cell lines, including those resistant to traditional therapies. The IC50 values indicate strong cytotoxic effects at low concentrations .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with triple-negative breast cancer assessed the effectiveness of this compound as a part of combination therapy. Patients receiving this compound alongside standard chemotherapy reported improved outcomes and reduced side effects compared to those on chemotherapy alone.
Case Study 2: Pancreatic Cancer
In another study focusing on pancreatic cancer patients, the compound was administered in conjunction with Temozolomide. Results indicated a marked improvement in progression-free survival rates, suggesting its potential as an adjunctive treatment .
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2N3O/c1-9-12(10(2)19-18-9)3-4-13(20)17-11-5-7-14(15,16)8-6-11/h11H,3-8H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSOHDRDLGKNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.